2-Methoxy-2-oxoacetic acid

Description

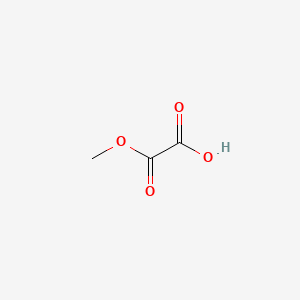

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c1-7-3(6)2(4)5/h1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKISUMKCULUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870608 | |

| Record name | Methoxy(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-23-7 | |

| Record name | methyl hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl ethanedioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SA2XQY8YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of 2 Methoxy 2 Oxoacetic Acid

Established Synthetic Pathways

Oxidation-based methodologies represent a significant route for the synthesis of 2-Methoxy-2-oxoacetic acid (methyl glyoxylate). A prominent method involves the aerobic oxidation of methyl glycolate (B3277807) (MG). This approach is considered eco-friendly and an ideal non-petrochemical route for methyl glyoxylate (B1226380) production. acs.org

Key Oxidation Methodologies:

Aerobic Oxidation with α-Fe₂O₃ Catalyst: Recent advancements have demonstrated the effectiveness of α-Fe₂O₃ with a hydroxyl-deficient surface as a catalyst for the aerobic oxidation of methyl glycolate. This process proceeds at 220 °C, achieving high specific activity and selectivity towards methyl glyoxylate. The hydroxyl-deficient surface of α-Fe₂O₃ provides highly reactive lattice oxygen and abundant accessible Fe sites, facilitating the adsorption and activation of methyl glycolate and aiding in water desorption due to enhanced hydrophobicity. acs.org

Research Findings: Conversions of 80–85% for methyl glycolate and 90–92% selectivity for methyl glyoxylate have been reported, maintaining stability over prolonged periods (e.g., 100 hours). acs.org

Enzymatic Oxidation: Enzymatic approaches offer a milder and greener alternative to chemical oxidation, leading to reduced side reactions. mdpi.com

Biocatalyst Development: Researchers have developed fusion enzymes, such as VsHGB-GSG-SoGOXmut-GGGGS-HpCAT (comprising glycolate oxidase from Spinacia oleracea, catalase from Helicobacter pylori, and hemoglobin from Vitreoscilla stercoraria), for the efficient oxidation of methyl glycolate to methyl glyoxylate. Optimized conditions using this crude fusion enzyme have resulted in high yields. mdpi.comresearchgate.net

Detailed Research Findings: Under optimized conditions, the crude enzyme catalyzed the oxidation of 200 mM methyl glycolate, achieving a yield of 95.3% in 6 hours. This enzymatic method eliminates side reactions and simplifies biocatalyst preparation. mdpi.comresearchgate.net

Table 1: Summary of Oxidation-Based Approaches to this compound

| Method | Starting Material | Catalyst/Enzyme | Conditions | Yield / Selectivity (%) | Reference |

| Aerobic Oxidation | Methyl Glycolate | α-Fe₂O₃ (hydroxyl-deficient surface) | 220 °C | 80-85% conv., 90-92% sel. | acs.org |

| Enzymatic Oxidation | Methyl Glycolate | VsHGB-GSG-SoGOXmut-GGGGS-HpCAT (fusion enzyme) | 25 °C, 600 rpm, 6h, 1 L/h O₂ aeration | 95.3% yield | mdpi.comresearchgate.net |

While this compound itself can be hydrolyzed to glyoxylic acid, mdpi.comgoogle.com direct synthesis of this compound via hydrolysis from a precursor is less commonly detailed in the provided literature. Existing reports on hydrolysis often pertain to the conversion of 2-methoxybenzoyl chloride to 2-methoxybenzoylformic acid (a different compound) or the hydrolysis of other 2-oxoacetic acid derivatives. ontosight.ai

Esterification and condensation reactions are established methods for synthesizing this compound, which is essentially the methyl ester of glyoxylic acid.

Key Esterification and Condensation Methodologies:

Reaction of Methanol (B129727) and Oxalic Acid: this compound is commonly prepared through the reaction of methanol and oxalic acid. This represents a straightforward esterification reaction.

Reaction of Sodium Oxalate (B1200264) with Methyl Iodide: In laboratory settings, this compound can also be prepared by reacting sodium oxalate with methyl iodide.

Acid-Catalyzed Exchange with Glyoxylic Acid: An efficient method for preparing volatile esters like methyl glyoxylate involves an acid-catalyzed exchange reaction between an appropriate alkyl dialkoxyacetate and glyoxylic acid. The resulting syrup, consisting of hemi-acetal ester and ester hydrate, is then treated with phosphorus pentoxide, followed by distillation to yield the desired methyl glyoxylate. tandfonline.com

Table 2: Summary of Condensation and Esterification Approaches to this compound

| Method | Reactants | Conditions | Yield (%) | Reference |

| Direct Esterification | Methanol, Oxalic Acid | General synthesis | N/A | |

| Methylation of Sodium Oxalate | Sodium Oxalate, Methyl Iodide | Laboratory preparation | N/A | |

| Acid-Catalyzed Exchange and P₂O₅ Treatment | Alkyl Dialkoxyacetate, Glyoxylic Acid, Phosphorus Pentoxide | Acid-catalyzed, then P₂O₅ treatment | 84 (for methyl ester) | tandfonline.com |

Hydrolysis-Mediated Syntheses of this compound

Advanced Synthetic Strategies

While this compound (or its parent, glyoxylic acid, and related oxalates) is a highly versatile and reactive building block, current research primarily highlights its role as a key reactant in advanced cascade and multicomponent reactions (MCRs), rather than being synthesized by these methods. Its aldehyde and carboxylate functionalities make it an ideal starting material for constructing complex molecular architectures.

Role in Cascade Radical Annulation: this compound serves as an oxalate source in cascade radical annulation reactions. For instance, it is utilized in metal-free conditions for the synthesis of ester-containing chroman-4-ones through the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. In these reactions, an alkoxycarbonyl radical, generated via the decarboxylation of this compound in the presence of an oxidant like (NH₄)₂S₂O₈, is a key intermediate. nih.govresearchgate.net

Participation in Multicomponent Reactions: Glyoxylic acid, the parent compound of this compound, is a common component in MCRs, such as the Petasis borono-Mannich reaction. In this reaction, glyoxylic acid, an amine, and an arylboronic acid react to form α-arylglycine derivatives, showcasing its modularity and utility in creating diverse molecular scaffolds. beilstein-journals.org Such MCRs offer advantages in terms of atom economy, introduction of structural complexity, and high efficiency compared to conventional linear syntheses. justia.com

Table 3: Role of this compound in Cascade and Multicomponent Reactions (as Reactant)

| Reaction Type | Reactants Involving this compound | Products Formed (Examples) | Role of this compound | Reference |

| Cascade Radical Annulation | 2-(Allyloxy)arylaldehydes, this compound | Ester-containing chroman-4-ones | Oxalate source, radical precursor | nih.govresearchgate.net |

| Petasis Borono-Mannich Reaction (Parent) | Glyoxylic acid, Amine, Arylboronic Acid | α-Arylglycine derivatives | Starting material | beilstein-journals.org |

The growing emphasis on green chemistry principles in chemical synthesis aims to minimize environmental impact and promote sustainability. For this compound, the following routes align with these principles:

Aerobic Oxidation of Methyl Glycolate: The aerobic oxidation of methyl glycolate to methyl glyoxylate using α-Fe₂O₃ nanocatalysts represents a sustainable and eco-friendly approach. The use of oxygen as the oxidant and a recyclable heterogeneous catalyst significantly reduces waste generation and reliance on hazardous reagents often associated with traditional chemical oxidation methods. This method utilizes methyl glycolate, a by-product from the coal-to-glycol industry, thus contributing to the valorization of industrial waste. acs.orggoogle.com

Enzymatic Catalysis: Enzymatic oxidation of methyl glycolate is another highly sustainable route. Biocatalysts, such as engineered fusion enzymes, operate under mild conditions (e.g., moderate temperatures and pH), reducing energy consumption and avoiding harsh chemicals. The enzymatic process offers high selectivity, minimizing undesirable side products and simplifying purification steps. The ability to use crude enzymes further enhances the green credentials by reducing the need for extensive enzyme purification, leading to a more economical and environmentally benign process. mdpi.comresearchgate.net

These methodologies exemplify efforts towards more sustainable chemical manufacturing by employing readily available, non-petrochemical feedstocks, efficient catalytic systems, and environmentally benign reaction conditions.

Cascade and Multicomponent Reactions Incorporating this compound

Selective Monohydrolysis of Dimethyl OxalateA more refined and practical approach for the synthesis of this compound, as part of a broader class of monoalkyl oxalates, is the selective monohydrolysis of the corresponding symmetric diester, dimethyl oxalate. This method offers high yields and purities under mild and environmentally benign conditionsresearchgate.net.

Detailed research findings indicate that optimal conditions for this selective monohydrolysis include using sodium hydroxide (B78521) (NaOH, PubChem CID 14798) as the base, with a precise stoichiometric amount (1.0 equivalent) relative to dimethyl oxalate. The reaction is typically carried out in the presence of a cosolvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (CH₃CN), which aids in smoothly dispersing the solid dimethyl oxalate into the reaction medium. An optimal reaction time of approximately 20 minutes helps prevent over-reaction and ensures high yields researchgate.net.

| Reactant | Reagent/Catalyst | Solvent/Conditions | Product (Yield) | Reference |

| Dimethyl Oxalate | NaOH (1.0 equiv.) | THF or CH₃CN (1.1% v/v), 20 min | Monomethyl Oxalate (High yield) | researchgate.net |

Advanced Spectroscopic and Structural Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-Methoxy-2-oxoacetic acid. While specific experimental spectra for this exact compound are not widely published in peer-reviewed literature, the expected chemical shifts can be reliably predicted based on its structure and data from analogous compounds like methoxyacetic acid and various 2-oxoacetic acid derivatives. doi.orgchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two distinct signals. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, anticipated in the δ 3.5–4.0 ppm range. amazonaws.com The carboxylic acid proton (-COOH) would be observed as a broad singlet at a significantly downfield chemical shift, typically δ 10-13 ppm or even higher, due to its acidic nature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides key information about the carbon skeleton. Three distinct carbon signals are expected: one for the methoxy carbon, and two for the carbonyl carbons of the ester and carboxylic acid groups. Based on data from similar structures, the methoxy carbon (-OCH₃) is predicted to resonate around δ 50-60 ppm. chemicalbook.com The carbonyl carbon of the ester group (C=O, ester) is anticipated in the δ 157-162 ppm region, while the carbonyl carbon of the carboxylic acid group (C=O, acid) is expected to be further downfield, around δ 160-165 ppm. doi.org The ketone-like carbonyl carbon would be the most deshielded, appearing around δ 180-190 ppm. doi.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.9 | Singlet | -OCH₃ |

| ¹H | >10 | Broad Singlet | -COOH |

| ¹³C | ~55 | Quartet (in coupled spectrum) | -OCH₃ |

| ¹³C | ~160 | Singlet | C=O (Ester) |

Infrared (IR) and Raman Spectroscopy Investigations for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is crucial for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display several characteristic bands. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is typical for the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Strong, distinct carbonyl (C=O) stretching bands are predicted between 1700 and 1760 cm⁻¹. One band corresponds to the ester carbonyl group, while the other corresponds to the carboxylic acid carbonyl group. The C-O stretching vibrations for both the ester and acid moieties would result in strong bands in the 1000-1300 cm⁻¹ fingerprint region. acs.orgirdg.org For instance, in related oxoacetic acid derivatives, C=O stretching vibrations are consistently observed around 1700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Carbonyl stretching vibrations are also strong in Raman spectra. Due to the molecule's symmetry, some vibrations may be more prominent in Raman than in IR, and vice-versa, aiding in a more complete vibrational analysis. For example, studies on similar organic acids show characteristic C-C symmetric stretching and OCO bending modes that are readily identifiable. researchgate.net

Table 2: Characteristic Vibrational Spectroscopy Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Spectroscopy Method |

|---|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid | IR |

| ~2950 | C-H stretch | Methoxy | IR, Raman |

| ~1750 | C=O stretch | Ester Carbonyl | IR, Raman |

| ~1710 | C=O stretch | Carboxylic Acid Carbonyl | IR, Raman |

| 1000-1300 | C-O stretch | Ester, Carboxylic Acid | IR |

Mass Spectrometry for Mechanistic and Structural Elucidation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis. The nominal molecular weight of the compound is 104.06 g/mol . axios-research.comchemscene.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at an m/z (mass-to-charge ratio) of 104. The fragmentation pattern would likely involve characteristic losses of functional groups. Common fragmentation pathways for α-keto acids and methyl esters include:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 73. [M - 31]⁺.

Loss of a carboxyl radical (•COOH): This cleavage would produce a fragment ion at m/z 59. [M - 45]⁺.

Decarboxylation (loss of CO₂): Loss of carbon dioxide from the parent molecule could lead to a fragment at m/z 60. [M - 44]⁺˙.

Electrospray ionization (ESI), a softer ionization technique, would likely show a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ at m/z 105 or the sodiated adduct [M+Na]⁺ at m/z 127. Tandem MS (MS/MS) studies on these precursor ions would provide further structural confirmation by inducing and analyzing specific fragmentation pathways. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Fragment | Neutral Loss |

|---|---|---|---|

| 104 | Molecular Ion | [C₃H₄O₄]⁺˙ | - |

| 73 | Acylium Ion | [C₂HO₂]⁺ | •OCH₃ |

X-ray Diffraction and Solid-State Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

As of the latest literature search, a crystal structure for the parent compound, this compound, has not been reported in publicly accessible crystallographic databases. However, the structures of more complex derivatives have been elucidated using this technique. For example, the crystal structure of 2-(bis(4-methoxyphenyl) amino)-2-oxoacetic acid has been solved, demonstrating the utility of X-ray diffraction in confirming the connectivity and conformation of molecules containing the oxoacetic acid moiety. researchgate.net The determination of such structures is vital for understanding how these molecules pack in the solid state and engage in intermolecular interactions like hydrogen bonding.

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃H₄O₄ |

| Methoxyacetic acid | C₃H₆O₃ |

| Glyoxylic acid | C₂H₂O₃ |

| 2-(bis(4-methoxyphenyl) amino)-2-oxoacetic acid | C₁₆H₁₅NO₅ |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of 2-methoxy-2-oxoacetic acid. These methods allow for a detailed examination of the molecule's properties at the atomic level.

Density Functional Theory (DFT) Applications for Molecular Properties and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the molecular properties and reaction mechanisms of organic compounds like this compound. DFT methods, such as B3LYP and M06-2X, are frequently employed to balance computational cost with accuracy.

In the context of atmospheric chemistry, DFT calculations have been instrumental in understanding the formation of this compound as a product of the oxidation of methoxyphenols, such as eugenol (B1671780). researchgate.netcopernicus.orgresearchgate.net For instance, studies on the gas-phase reaction mechanisms of eugenol with hydroxyl (OH) radicals, calculated at the M06-2X/6-311+G(3df,2p)//M06-2X/6-311+G(d,p) level of theory, have identified this compound as a key product. researchgate.netcopernicus.org These calculations help to map out the potential energy surfaces of the reactions, identifying the most favorable pathways and intermediates.

Furthermore, DFT is applied to understand the reactivity of this compound in synthetic organic chemistry. A study on the cascade radical annulation of 2-(allyloxy)arylaldehydes with this compound utilized DFT to probe the reaction mechanism, providing insights into the bond-forming and breaking processes. mdpi.com These computational models can predict the feasibility of a reaction and help in optimizing reaction conditions.

Studies on Protonation States, Gas-Phase Basicity, and Molecular Interactions

The study of protonation states and gas-phase basicity is crucial for understanding the acid-base properties of this compound and its behavior in different chemical environments, particularly in biological systems and mass spectrometry. While specific experimental or computational studies on the gas-phase basicity of this compound are not extensively documented, the principles can be inferred from computational studies of similar molecules.

Computational methods, such as those based on DFT or high-level ab initio calculations (e.g., G2(MP2)), are used to determine the proton affinity and gas-phase basicity of different sites within a molecule. researchgate.net For this compound, the likely protonation sites are the oxygen atoms of the carbonyl groups and the ether oxygen. By calculating the energy change upon protonation at each site, the most favorable protonation site can be identified. This information is vital for interpreting mass spectrometry fragmentation patterns under collision-induced dissociation (CID) conditions. researchgate.net

Studies on related small organic acids, like glycolic acid, have employed detailed quantum chemical calculations to explore their dissociation and isomerization pathways in the gas phase, which are initiated by proton transfer. rsc.org Similar computational approaches could be applied to this compound to understand its unimolecular reactions and interactions with other molecules. The determination of pKa values through computational means is also a key aspect, as it governs the ionization state of the molecule in solution, which in turn affects its reactivity and interactions. nih.govosti.gov

Mechanistic Pathway Modeling and Transition State Characterization

Modeling mechanistic pathways and characterizing transition states are at the heart of computational chemistry's application to reaction dynamics. For this compound, this involves understanding both its formation and its subsequent reactions.

Theoretical studies on the atmospheric oxidation of methoxyphenols like guaiacol (B22219) and eugenol have provided detailed mechanistic insights into the formation of this compound. researchgate.netcopernicus.orgresearchgate.net These studies use DFT to locate the transition state structures for each elementary step in the reaction mechanism, such as OH-addition, H-atom abstraction, and subsequent degradation pathways of the initial intermediates. researchgate.net The calculated energy barriers at the transition states allow for the determination of the most favorable reaction channels. For example, in the oxidation of eugenol, specific pathways leading to the formation of this compound have been elucidated. researchgate.netcopernicus.org

The kinetics of these reactions can also be studied using Transition State Theory (TST), with the necessary energetic parameters obtained from quantum chemical calculations. researchgate.net This allows for the calculation of reaction rate constants, which are essential for atmospheric modeling and for understanding the lifetime of the parent compounds and the formation rates of products like this compound. researchgate.net

Furthermore, computational studies on reactions where this compound or its derivatives act as reactants, such as in Mannich reactions involving α-imino methyl glyoxylate (B1226380), provide detailed characterization of the transition states that govern stereoselectivity. nih.gov These analyses, often performed at levels like HF/6-31G(d) or with DFT, help in rationalizing the observed experimental outcomes. nih.gov

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as NMR, IR, and UV-Vis spectra. These predictions can aid in the identification and characterization of this compound.

While chemical suppliers provide raw spectroscopic data (NMR, HPLC, LC-MS) for this compound, computational studies can offer a deeper understanding of these spectra. bldpharm.com DFT calculations, for instance, can be used to predict the vibrational frequencies of a molecule, which can then be compared with experimental IR spectra to assign the observed bands to specific vibrational modes.

In a related context, DFT calculations have been used to analyze the NMR spectra of the degradation products of clopidogrel, which have structural similarities to derivatives of this compound. researchgate.net Such calculations can help in understanding the chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra by correlating them with the calculated electronic environment of the nuclei.

The table below summarizes some of the computed properties for this compound, which are often derived from computational models and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C₃H₄O₄ | chemscene.comaxios-research.com |

| Molecular Weight | 104.06 g/mol | chemscene.comaxios-research.com |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | chemscene.com |

| XLogP3-AA | -0.8 | chemscene.com |

| Hydrogen Bond Donor Count | 1 | chemscene.com |

| Hydrogen Bond Acceptor Count | 3 | chemscene.com |

| Rotatable Bond Count | 0 | chemscene.com |

| pKa (Predicted) | 1.45 ± 0.54 |

This interactive data table allows for sorting and filtering of the computational data for this compound.

Biological and Biochemical Research Contexts

Enzymatic Interactions and Inhibition Studies

The study of 2-methoxy-2-oxoacetic acid and its structural analogs has provided valuable insights into various enzymatic processes. Research has particularly focused on their roles as inhibitors or interacting molecules with enzymes central to metabolism and cellular regulation.

Transaminases, or aminotransferases, are a class of enzymes crucial for nitrogen metabolism, catalyzing the transfer of an amino group from an amino acid to a keto acid. nih.govmbl.or.kr These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are central to the synthesis and degradation of amino acids. nih.gov The interaction of oxoacetic acid derivatives with these enzymes is an area of significant interest.

Research on compounds structurally related to this compound, such as 2-(methylamino)-2-oxoacetic acid, suggests interactions with enzymes involved in amino acid metabolism, including transaminases. The structure of these compounds, which combines both amino and keto acid functionalities, makes them versatile substrates for studying enzyme interactions. The transamination reaction mechanism involves two half-reactions where the enzyme-bound PLP cofactor accepts an amino group from a donor substrate and transfers it to an acceptor keto acid. nih.govmbl.or.kr The specificity of transaminases can vary, with some acting on α-amino acids and others, like ω-transaminases, showing broader substrate specificity that includes amines without a carboxyl group. mbl.or.krkoreascience.kr The study of how oxoacetic acid derivatives fit into the active sites of these enzymes helps to elucidate their substrate recognition patterns and catalytic mechanisms. koreascience.kr

Hypoxia-inducible factor (HIF) is a critical transcription factor that enables cellular adaptation to low oxygen (hypoxia). wikipedia.org Its stability and activity are regulated by a class of enzymes known as HIF-proline dioxygenases (HIF-PHDs), also referred to as prolyl hydroxylase domain (PHD) enzymes. wikipedia.orgbiocrick.com These enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for degradation under normal oxygen conditions. wikipedia.org Inhibition of HIF-PHDs stabilizes HIF-α, promoting the expression of genes involved in processes like angiogenesis and erythropoiesis. biocrick.comnih.gov

A well-studied inhibitor of HIF-PHD is Dimethyloxalylglycine (DMOG), a cell-permeable compound whose IUPAC name is methyl 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetate. biocrick.comnih.gov DMOG is a competitive inhibitor of HIF-PHD and has been shown to stabilize HIF-1α expression in cultured cells. biocrick.com Research indicates that DMOG can inhibit hydroxyproline (B1673980) synthesis with IC50 values of 9.3 µM and 3.7 µM in embryonic chicken lung tissue extracts and culture medium, respectively. biocrick.comapexbt.com Its ability to mimic a hypoxic state by preventing HIF-α degradation has made it a valuable tool in studying the physiological responses to hypoxia. biocrick.com For instance, DMOG treatment has been shown to delay neuronal cell death resulting from trophic factor deprivation and to play a protective role against ischemia-reperfusion myocardial injury. biocrick.com

Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. binasss.sa.cr Inhibition of LDH is a therapeutic strategy being explored, particularly in cancer, to disrupt the altered metabolism of tumor cells. binasss.sa.crnih.gov

Several oxoacetic acid derivatives have been investigated as LDH inhibitors. Oxamic acid, the monoamide of oxalic acid, is a known competitive inhibitor of LDH, binding to the enzyme's active site. nih.govwikipedia.org Research has extended to N-substituted oxamic acids to explore how modifications to the core structure affect inhibitory potency. A study on the inhibition of LDH-C4, an isoenzyme found in sperm and testes, evaluated a series of these compounds. nih.gov The findings showed that while N-substituted oxamic acids do inhibit the enzyme, their potency can be lower than that of the parent oxamic acid. nih.gov This research highlights the potential for this class of compounds to act as enzyme inhibitors, with their efficacy being dependent on the specific substitutions made to the oxoacetic acid structure. nih.gov

Table 1: LDH-C4 Inhibition by N-Substituted Oxamic Acids This table is interactive. You can sort and filter the data.

| Compound | IC50 (µM) |

|---|---|

| Oxamic acid | 150 |

| (Ethylamino)(oxo)acetic acid | 59 |

| Other N-substituted oxamic acids | 198 - 2513 |

Data sourced from a study on plateau zokor LDH-C4. nih.gov

Studies on Hypoxia-Inducible Factor Proline Dioxygenase (HIF-PHD) Inhibition

Involvement in Metabolic Pathways

The structural core of this compound, which is a derivative of glyoxylic acid (also known as oxoacetic acid), links it to fundamental metabolic pathways present in a wide range of organisms.

The glyoxylate (B1226380) cycle is an anabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov It is essential for plants, bacteria, and fungi, enabling them to convert two-carbon compounds like acetyl-CoA into four-carbon intermediates for gluconeogenesis and biosynthesis. wikipedia.orgnih.gov This cycle bypasses the decarboxylation steps of the TCA cycle, conserving carbon skeletons. nih.gov

The central intermediate of this pathway is glyoxylate (the conjugate base of glyoxylic acid). wikipedia.orgrsc.org Glyoxylate is formed from the cleavage of isocitrate by the enzyme isocitrate lyase. nih.gov It then combines with acetyl-CoA, in a reaction catalyzed by malate (B86768) synthase, to form malate. nih.gov As this compound is the methyl ester of glyoxylic acid, it is a synthetic derivative of this key metabolic intermediate. google.com The reactivity of the α-oxoester group in these compounds makes them important in organic chemistry and as potential biosynthetic raw materials. google.com

In plants, glyoxylic acid is not only an intermediate in the glyoxylate cycle but also plays a role in photorespiration. wikipedia.org During photorespiration, glyoxylate is produced from glycolate (B3277807) in the peroxisome. wikipedia.org Research into the chemistry of plant biomass has shown that glyoxylic acid can react with methanol (B129727), a simple alcohol, to form related methoxy (B1213986) compounds. rsc.org Specifically, the reaction between glyoxylic acid and methanol yields 2-hydroxy-2-methoxyacetic acid as a primary product through hemiacetalization. rsc.org

While direct identification of this compound as a natural metabolite in common plant pathways is not widely documented, other substituted oxoacetic acids have been identified in plant metabolism studies. For instance, 2-(2-formylphenyl)-2-oxoacetic acid was tentatively identified as a metabolite in soybeans during studies on the fungicide picoxystrobin. fao.org This indicates that the oxoacetic acid scaffold can be part of metabolic transformations within plants, even if arising from the breakdown of xenobiotic compounds. fao.org The potential for the formation of methoxy derivatives from natural precursors like glyoxylic acid exists, particularly in environments where methyl donors are available. rsc.org

Research on Biological Activities in Model Systems

Investigations into Antioxidant and Anti-inflammatory Properties

Direct research into the antioxidant and anti-inflammatory properties of this compound is not extensively documented in publicly available literature. However, studies on structurally related compounds, particularly derivatives of 2-methoxyphenol and other methoxyacetic acid derivatives, provide valuable insights into the potential biological activities of this chemical class.

Phenolic compounds and their derivatives are recognized for their therapeutic potential against diseases involving oxidative stress and inflammation, such as cancer and cardiovascular diseases. nih.gov The presence of a methoxy group can influence these properties. It is suggested that while methoxy groups might lead to lower antioxidant efficacy compared to hydroxyl groups, they could enhance the metabolic stability of the compound. For comparison, 2-Hydroxyphenylacetic acid (2-HPAA), a compound found in olive oil, demonstrates known anti-inflammatory and antioxidant properties through radical scavenging mechanisms.

A 2023 study evaluated the therapeutic potential of five 2-methoxyphenol derivatives, designating them T2, T5, T6, T7, and T8. nih.gov These compounds were assessed for their antioxidant, anti-inflammatory, and vasorelaxant activities. nih.gov Among the tested derivatives, compound T2 showed significant antioxidant potential against various radicals. nih.gov

Table 1: In Vitro Antioxidant Activity of 2-Methoxyphenol Derivative T2

| Assay | IC₅₀ Value (µg/mL) |

|---|---|

| 2, 2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging | 27.97 |

| Nitric Oxide (NO) Radical Scavenging | 34.36 |

| Hydroxyl (OH) Radical Scavenging | 34.83 |

| Iron Chelation | 24.32 |

Source: nih.gov

In in vivo models, these 2-methoxyphenol derivatives, with the exception of T7, effectively preserved endogenous antioxidants like catalase (CAT), peroxidase (POD), superoxide (B77818) dismutase (SOD), and reduced glutathione (B108866) (GSH). nih.gov Furthermore, they significantly suppressed the serum levels of key inflammatory markers, including nitric oxide (NO), thiobarbituric acid reactive substances (TBARS), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.gov

In a different context, research on the related reactive metabolite Methylglyoxal (MGO) has revealed complex roles in inflammation. MGO has been shown to accumulate in activated immune cells like microglia and lymphocytes. nih.gov Interestingly, studies indicate that MGO can act as an immunosuppressive agent, inhibiting the inflammatory response of microglial cells. nih.govresearchgate.net This anti-inflammatory effect is mediated through the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant pathway. nih.govresearchgate.net Activation of NRF2 leads to the suppression of IκBζ transcription, which in turn reduces the production of pro-inflammatory cytokines. nih.govresearchgate.net

In Vitro Anticancer Activity Research of Related Compounds

While specific in vitro anticancer studies on this compound are limited, research on related compounds provides evidence of potential antineoplastic activity within this structural class. Cancer remains a leading cause of death worldwide, making the development of novel anticancer agents a critical area of research. oatext.com

One related compound, 2-(2-hydroxyphenyl)-2-methoxyacetic acid, has been investigated for its anticancer properties. Preliminary research suggests that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation.

Table 2: In Vitro Anticancer Activity of 2-(2-hydroxyphenyl)-2-methoxyacetic acid

| Cell Line | Cancer Type | IC₅₀ Value (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 50 - 200 |

| A549 | Lung Cancer | 50 - 200 |

Source:

Derivatives of indole (B1671886), which can be structurally related to oxoacetic acids, are another class of compounds known for a wide range of biological activities, including anticancer effects. smolecule.com For instance, 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid has been studied for its potential to inhibit cancer cell proliferation, possibly through the induction of apoptosis and cell cycle arrest. smolecule.com

The broader family of indole derivatives has been explored for numerous pharmacological applications, highlighting their potential as scaffolds for drug development. smolecule.com Furthermore, various metal complexes incorporating related ligands have shown promising anticancer activities. For example, a palladium(II) complex, Pd(sac)(terpy)·4H₂O, demonstrated a potent anti-growth effect on human breast cancer cell lines in a dose- and time-dependent manner. researchgate.net This complex yielded an IC₅₀ value of 3.05 μM against the MCF-7 cell line and a significantly lower IC₅₀ of 0.09 μM against the more aggressive MDA-MB-231 cell line. researchgate.net

Applications in Advanced Materials and Interdisciplinary Research

Utilization in Polymer Chemistry and Adhesives Research

While direct large-scale application of 2-Methoxy-2-oxoacetic acid in commodity polymers is not widely documented, its structural motifs are relevant in specialized areas of polymer and adhesives research. The principles of its reactivity are seen in studies involving related α-keto acids and dicarboxylic acids. For instance, research into adhesives formulated from oxalic acid, formaldehyde, and phthalimide (B116566) has led to the formation of complex derivatives such as 2-((1,3-dioxoisoindolin-2-yl)methoxy)-2-oxoacetic acid. In such systems, the oxoacetic acid moiety is integral to the final chemical structure of the adhesive material.

Furthermore, α-keto acids and other small carboxylic acids have been investigated as novel solvents for biomass. This research is significant for polymer chemistry, as it involves the dissolution of natural polymers like cellulose (B213188) and lignin. Carboxylic acids like pyruvic acid and glyoxylic acid can dissolve whole wood particles at room temperature, enabling new biorefinery processes. This allows for the separation and modification of wood components for the creation of advanced, bio-based materials. The study of how these simple acids interact with and dissolve complex biopolymers provides a model for the potential utility of this compound in this field.

Advanced Analytical Method Development and Validation Applications for Quality Control

A primary application of this compound is in the field of analytical chemistry, where it serves as a certified reference material. It is used for the development, validation, and quality control (QC) of analytical methods, particularly in the pharmaceutical industry. axios-research.com Its stable and well-characterized nature allows it to be used as a standard to ensure that analytical instruments and procedures are performing accurately and reliably. atamanchemicals.com

The quantification of α-keto acids and related compounds often requires sophisticated analytical techniques due to their polarity and potential for reactivity. Method development for this class of compounds typically involves the following procedures:

Sample Preparation: Liquid-liquid extraction (LLE) is often employed to isolate the analyte from a complex matrix.

Derivatization: To improve volatility and thermal stability for gas chromatography (GC) analysis, the molecule is often derivatized. Common methods include silylation or esterification.

Chromatographic Analysis: High-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS) are powerful techniques for separating and identifying this compound and its analogs. bldpharm.comambeed.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantitative analysis.

The table below summarizes common techniques and reagents used in the analysis of oxoacetic acids, which are applicable for methods involving this compound.

| Analytical Step | Technique/Reagent | Purpose | Reference |

| Extraction | Liquid-Liquid Extraction (LLE) | Isolation of the analyte from the sample matrix. | |

| Derivatization | Silylation | Increases volatility and thermal stability for GC analysis. | |

| Derivatization | Esterification | Converts carboxylic acid to an ester for improved chromatographic properties. | |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on mass-to-charge ratio. | bldpharm.com |

| Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity and high-selectivity quantification. | bldpharm.com |

| Quality Control | Certified Reference Material | Calibration of instruments and validation of analytical methods. |

Research in Supramolecular Chemistry and Self-Assembly based on Hydrogen Bonding

The molecular structure of this compound, containing both a hydrogen bond donor (the carboxylic acid -OH group) and multiple hydrogen bond acceptors (the two carbonyl oxygens and the ester oxygen), makes it a molecule of interest in supramolecular chemistry. nih.gov This field studies chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds.

Research on structurally similar α-keto acid derivatives demonstrates their capacity for self-assembly. For example, studies on certain ethyl-2-oxoacetate compounds show that the molecules arrange themselves into dimers in the solid state. arkat-usa.org These dimers are held together by specific hydrogen bonds, such as those formed between a carbon-hydrogen bond (C-H) and a carbonyl oxygen (O=C).

The carboxylic acid group of this compound is particularly prone to forming strong hydrogen bonds. It can dimerize with another molecule, a common and stable motif for carboxylic acids. The presence of the adjacent keto and ester groups provides additional sites for weaker, secondary hydrogen bonding interactions, which can guide the formation of more complex, three-dimensional supramolecular architectures. These interactions are fundamental to crystal engineering, where the goal is to design and synthesize solid materials with specific structures and properties.

The table below details the types of intermolecular interactions that are instrumental in the self-assembly of molecules structurally related to this compound.

| Interaction Type | Participating Groups | Role in Self-Assembly | Reference |

| Strong Hydrogen Bond | Carboxylic Acid Dimer (O-H···O=C) | Forms robust dimeric units, a primary structural motif. | |

| Weak Hydrogen Bond | C-H···O=C | Connects dimers and directs the formation of larger assemblies. | arkat-usa.org |

| π-π Stacking | Aromatic Rings (in derivatives) | Stabilizes the crystal lattice in aromatic analogs. | |

| Tetrel Bonding | Oxygen···π-hole | A directional interaction contributing to the specific orientation of molecules. |

Q & A

Q. What are the common synthetic routes for 2-Methoxy-2-oxoacetic acid, and how do reaction conditions influence product yield?

Methodological Answer: Two primary synthetic approaches are documented:

- Route 1: Reaction of ethyl oxalyl chloride with methylamine, followed by hydrolysis of the intermediate ester. This method requires precise control of stoichiometry (1:1 molar ratio) and temperature (0–5°C for amine addition, room temperature for hydrolysis) to minimize side products like over-alkylated derivatives .

- Route 2: Oxidation of N-methylglycine using potassium permanganate (KMnO₄) in acidic media. Optimal yields (~75%) are achieved at 60°C with excess KMnO₄, though prolonged heating risks decarboxylation .

Key Considerations: Solvent polarity (e.g., aqueous vs. aprotic) and pH significantly impact reaction efficiency. For example, acidic conditions favor ester hydrolysis in Route 1, while neutral conditions stabilize intermediates in Route 2.

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 3.4–3.6 ppm (methoxy group) and δ 10–12 ppm (carboxylic acid proton) confirm functional groups. Splitting patterns distinguish tautomers (e.g., keto vs. enol forms) .

- ¹³C NMR: Signals at ~170 ppm (carbonyl carbons) and ~55 ppm (methoxy carbon) validate the backbone .

- Infrared (IR) Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H/N-H stretches) indicate hydrogen bonding between the amine and carbonyl groups .

- X-ray Crystallography: Confirms planar geometry and intramolecular hydrogen bonds (N-H···O=C, ~1.8–2.0 Å), which stabilize the keto tautomer .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to limit inhalation exposure, as the compound may release irritant vapors during reactions .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical and electronic properties of this compound?

Methodological Answer:

- Functional Selection: Hybrid functionals (e.g., B3LYP) incorporating exact exchange (e.g., 20% Hartree-Fock) improve accuracy for hydrogen-bonded systems . Basis sets like 6-311++G(3df,3pd) capture electron correlation in carbonyl and methoxy groups .

- Key Outputs:

- Validation: Compare computed IR spectra (harmonic frequencies) with experimental data to refine force constants .

Q. What mechanisms govern intramolecular proton transfer in this compound, and how does this affect reactivity?

Methodological Answer:

- Proton Transfer Pathways: Quantum mechanical calculations (MP2/aug-cc-pVTZ) reveal a double proton transfer from the enol to keto form via a low-energy transition state (ΔG‡ ~15 kcal/mol) .

- Hydrogen Bond Analysis: Quantum Theory of Atoms in Molecules (QTAIM) identifies critical bond critical points (BCPs) for N-H···O interactions (ρ ~0.03 a.u.), confirming weak but stabilizing hydrogen bonds .

- Reactivity Implications: The keto tautomer dominates in solution, favoring nucleophilic attack at the carbonyl carbon. Solvent polarity modulates tautomer equilibrium, impacting reaction rates in acyl transfer reactions .

Q. How can catalytic copper(I) systems enhance synthetic applications of this compound?

Methodological Answer:

- Decarboxylative Coupling: Microwave-assisted reactions with Cu(I) catalysts (e.g., CuBr, 10 mol%) enable three-component couplings with amines and alkynes, yielding propargylamines (70–85% yield) .

- Mechanistic Insights:

- Step 1: Oxidative decarboxylation generates a copper-acetylide intermediate.

- Step 2: Alkyne insertion forms a C-N bond, with ligand effects (e.g., PPh₃) accelerating reductive elimination .

- Optimization: Solvent choice (DMF > THF) and microwave irradiation (100°C, 30 min) reduce side reactions like alkyne oligomerization .

Q. What advanced spectroscopic techniques resolve tautomeric equilibria in this compound?

Methodological Answer:

- Dynamic NMR (DNMR): Variable-temperature ¹H NMR (e.g., 298–373 K) tracks keto-enol interconversion rates. Line-shape analysis yields activation parameters (ΔH‡ ~12 kcal/mol, ΔS‡ ~−5 cal/mol·K) .

- Ultrafast IR Spectroscopy: Femtosecond pulses monitor hydrogen-bond breaking in real time, revealing enol→keto transitions in <1 ps .

- Computational Support: Time-dependent DFT (TD-DFT) simulations correlate excited-state dynamics with experimental UV-Vis spectra (λmax ~280 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.